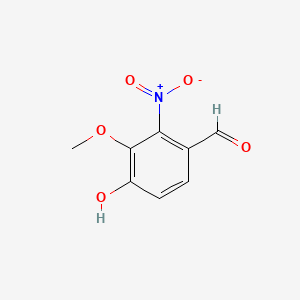

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95689. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8-6(11)3-2-5(4-10)7(8)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCNQUJHXJQLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179259 | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2450-26-2 | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002450262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2450-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-nitro-m-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde from Vanillin

Introduction: Navigating the Challenge of Regioselectivity in Vanillin Chemistry

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, commonly known as 2-nitrovanillin, is a valuable synthetic intermediate in the development of specialized pharmaceutical and chemical compounds.[1][2] Its structure, featuring a nitro group ortho to the methoxy group, presents a significant synthetic challenge when starting from the readily available precursor, vanillin. The direct electrophilic nitration of vanillin, a seemingly straightforward approach, overwhelmingly yields the 5-nitrovanillin isomer due to the powerful directing effects of the hydroxyl and methoxy substituents on the aromatic ring.[3][4][5]

This guide provides a comprehensive, field-proven strategy to overcome this regiochemical hurdle. We will move beyond simplistic protocols to explore the underlying chemical principles, detailing a multi-step pathway that leverages a protecting group strategy to steer the nitration to the desired C2 position. This document is intended for researchers and drug development professionals, offering not just a methodology, but a causal understanding of the experimental choices required for a successful and reproducible synthesis.

Part 1: The Regiochemical Challenge: Why Direct Nitration Favors the 5-Position

The outcome of an electrophilic aromatic substitution reaction is dictated by the existing substituents on the benzene ring. In vanillin, we have three key groups:

-

Hydroxyl (-OH): A strongly activating, ortho-, para-directing group.

-

Methoxy (-OCH₃): A strongly activating, ortho-, para-directing group.

-

Aldehyde (-CHO): A deactivating, meta-directing group.

The powerful activating and ortho-, para-directing nature of the hydroxyl and methoxy groups dominates the reaction. The C5 position is ortho to the hydroxyl group and para to the methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack by the nitronium ion (NO₂⁺).[3][6] Conversely, the C2 position, while ortho to the methoxy group, is sterically hindered by the adjacent methoxy group itself and receives less electronic contribution compared to the C5 position.

Caption: Electronic influence of substituents on the vanillin aromatic ring.

To achieve synthesis of the 2-nitro isomer, a strategy must be employed to temporarily diminish the influence of the hydroxyl group and alter the electronic landscape of the ring.

Part 2: A Validated Multi-Step Synthetic Pathway

The most reliable method to synthesize 2-nitrovanillin involves a three-step sequence: protection of the phenolic hydroxyl group, regioselective nitration of the protected intermediate, and subsequent deprotection to yield the final product. A patent for a related synthesis confirms that protecting the hydroxyl group via acetylation is a viable strategy to achieve nitration at the desired C2 position.[7]

Caption: Overall synthetic workflow for 2-nitrovanillin.

Step 1: Protection via Acetylation of Vanillin

Causality: The conversion of the strongly activating phenolic hydroxyl group into an acetyl ester group is the cornerstone of this synthesis. The acetyl group is significantly less activating, which tempers the overwhelming electronic push towards the C5 position. This electronic modulation makes the C2 position, activated by the neighboring methoxy group, a more viable target for nitration.

Experimental Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: To the flask, add vanillin (1 equivalent), acetic anhydride (1.5 equivalents), and a catalytic amount of pyridine or sodium acetate.

-

Reaction: Gently heat the mixture to 50-60°C with continuous stirring for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting vanillin is consumed.

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water while stirring vigorously. The vanillin acetate will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and pyridine, and dry the product under vacuum. The resulting vanillin acetate is typically of sufficient purity for the next step.

Step 2: Nitration of Vanillin Acetate

Causality: With the C4 hydroxyl group masked, the directing influence of the C3 methoxy group becomes more pronounced, favoring substitution at the ortho C2 position. Careful control of reaction conditions is paramount, as nitration is a highly exothermic and potentially hazardous process.[8][9]

Experimental Protocol:

-

Setup: In a fume hood, place the dried vanillin acetate (1 equivalent) into a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Dissolve the acetate in glacial acetic acid.

-

Cooling: Immerse the flask in an ice-salt bath to cool the solution to 0-5°C.

-

Nitrating Mixture: Prepare the nitrating agent by slowly adding concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) (typically a 1:1 ratio) in a separate flask, also cooled in an ice bath.

-

Addition: Add the cold nitrating mixture dropwise to the stirred vanillin acetate solution via the dropping funnel. The internal temperature must be rigorously maintained below 10°C to prevent over-nitration and side reactions.[3]

-

Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude nitrated product.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash extensively with cold water until the washings are neutral, and dry the product.

Step 3: Deprotection via Hydrolysis

Causality: The final step involves the removal of the acetyl protecting group to regenerate the free phenolic hydroxyl group, yielding the target molecule, this compound. This is a standard ester hydrolysis reaction.

Experimental Protocol:

-

Setup: Place the crude 4-acetoxy-3-methoxy-2-nitrobenzaldehyde into a round-bottom flask with a magnetic stirrer.

-

Reagents: Add a suitable solvent (e.g., a mixture of methanol and water) and a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH).

-

Reaction: Heat the mixture to reflux and stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.

-

Workup:

-

If acid-catalyzed: Cool the mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).

-

If base-catalyzed: Cool the mixture and acidify it carefully with a dilute acid (e.g., HCl) until the product precipitates.

-

-

Isolation & Purification: Collect the crude 2-nitrovanillin by vacuum filtration. The product will likely require further purification.

Part 3: Purification and Characterization

Crude 2-nitrovanillin is often a yellow to orange solid and may contain unreacted starting materials or isomeric impurities. Recrystallization is the most common method for purification.

Recrystallization Protocol:

-

Solvent Selection: Ethanol or glacial acetic acid are effective solvents for the recrystallization of nitrovanillin isomers.[10][11] The choice depends on the specific impurities present. A mixed solvent system (e.g., ethanol/water) may also be effective.

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

| Parameter | Value | Source |

| Chemical Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| Appearance | Yellow to orange solid | [12] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 2-Nitrovanillin, NSC 95689 | [1] |

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point consistent with literature values is a strong indicator of purity.

-

FT-IR Spectroscopy: Look for characteristic peaks corresponding to the O-H stretch (~3200-3500 cm⁻¹), the aldehyde C=O stretch (~1680-1700 cm⁻¹), the aromatic C=C stretches (~1400-1600 cm⁻¹), and the asymmetric and symmetric N-O stretches of the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively).[13]

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the substitution pattern on the aromatic ring.

Part 4: Critical Safety Considerations

The nitration of aromatic compounds is an inherently hazardous procedure that demands strict adherence to safety protocols.

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[8][14] Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[8]

-

Exothermic Reaction: The reaction is highly exothermic. The rate of addition of the nitrating mixture and the reaction temperature must be carefully controlled with an efficient cooling bath to prevent a runaway reaction, which could lead to an explosion.[8][9]

-

Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) gases. All operations must be conducted within a well-ventilated fume hood.[8]

-

Waste Disposal: Acidic waste must be neutralized carefully and disposed of according to institutional safety guidelines.

Sources

- 1. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H7NO5) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. journal.uctm.edu [journal.uctm.edu]

- 14. ehs.washington.edu [ehs.washington.edu]

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrovanillin

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Understudied Isomer, 2-Nitrovanillin

Within the family of nitrated phenolic aldehydes, 2-Nitrovanillin (IUPAC name: 4-hydroxy-3-methoxy-2-nitrobenzaldehyde) emerges as a structurally intriguing yet less-explored isomer compared to its well-documented counterpart, 5-Nitrovanillin. Its strategic placement of a nitro group ortho to the methoxy group and meta to the aldehyde and hydroxyl functionalities imparts a unique electronic and steric profile. This distinct arrangement is predicted to influence its reactivity, solubility, and potential as a precursor in the synthesis of novel bioactive molecules. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Nitrovanillin, offering a foundational resource for its application in synthetic chemistry and drug discovery.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2-Nitrovanillin is paramount for its effective utilization in a laboratory setting. These parameters govern its behavior in various solvents, its thermal stability, and its reactivity.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Nitrovanillin | [1] |

| CAS Number | 2450-26-2 | [1] |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 136-137 °C | [2] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis of 2-Nitrovanillin: A Step-by-Step Protocol

The synthesis of 2-Nitrovanillin can be achieved through the hydrolysis of its acetylated precursor, 4-acetoxy-3-methoxy-2-nitrobenzaldehyde. The following protocol is adapted from established literature.[2]

Experimental Protocol: Hydrolysis of 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde

Materials:

-

4-Acetoxy-3-methoxy-2-nitrobenzaldehyde

-

Sodium hydroxide (NaOH) solution (33% w/w)

-

Hydrochloric acid (HCl) (6 N)

-

Water

-

Ether

-

Cyclohexane

-

Steam bath

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

To a freshly prepared 33% (w/w) sodium hydroxide solution (4.5 liters), add 4-acetoxy-3-methoxy-2-nitrobenzaldehyde (1120 g, 4.72 moles) portionwise.

-

Heat the resulting slurry on a steam bath at 75°C for 10 minutes.

-

Dilute the reaction mixture with 5 liters of water.

-

Acidify the mixture with 6.4 liters of 6 N hydrochloric acid while cooling to precipitate the product.

-

Filter the resulting solid and wash thoroughly with water. This yields the crude product.

-

For purification, recrystallize the crude product from an ether/cyclohexane solvent system to obtain 2-Nitrovanillin as a light yellow solid.

Expected Yield: Approximately 85%[2]

Caption: Synthesis of 2-Nitrovanillin via hydrolysis.

Spectroscopic Characterization

While comprehensive spectral data for 2-Nitrovanillin is not as widely available as for its 5-nitro isomer, existing database entries provide a foundation for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aldehyde Proton (-CHO): A singlet typically appearing downfield, in the range of 9.5-10.5 ppm.

-

Aromatic Protons (Ar-H): Two doublets in the aromatic region (7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The specific coupling constants will be indicative of their ortho relationship.

-

Methoxy Protons (-OCH₃): A singlet around 3.9-4.1 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aldehyde Carbonyl (C=O): A resonance in the range of 185-195 ppm.

-

Aromatic Carbons (C-O, C-NO₂, C-H, C-C): A series of peaks in the aromatic region (110-160 ppm). The carbon attached to the nitro group will be significantly deshielded.

-

Methoxy Carbon (-OCH₃): A peak around 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 2-Nitrovanillin is expected to show characteristic absorption bands for its key functional groups. A reference to an FTIR spectrum obtained via a KBr wafer method exists in the PubChem database.[1]

Expected Characteristic IR Absorption Bands:

-

O-H Stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (aromatic and aldehyde): Peaks around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively.

-

C=O Stretch (aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

-

N-O Stretch (nitro group): Two strong bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (ether and phenol): Bands in the 1000-1300 cm⁻¹ region.

Caption: General workflow for spectroscopic analysis.

Applications in Drug Development: A Field of Potential

While the applications of 5-Nitrovanillin as a precursor for pharmaceuticals like the COMT inhibitor Entacapone are well-established, the specific use of 2-Nitrovanillin in drug development is not as extensively documented in the available literature. However, the structural motifs present in 2-Nitrovanillin suggest its potential as a valuable scaffold.

The presence of the nitroaromatic moiety, a common feature in various bioactive compounds, opens avenues for its derivatives to be explored for a range of pharmacological activities, including antimicrobial and anticancer properties. The aldehyde functional group serves as a versatile handle for the synthesis of Schiff bases and other derivatives, a common strategy in medicinal chemistry to generate libraries of compounds for biological screening.

Further research into the synthesis and biological evaluation of 2-Nitrovanillin derivatives is warranted to unlock its potential in the development of novel therapeutic agents.

Safety and Handling

According to the aggregated GHS information, this compound is classified as toxic if swallowed and may cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

2-Nitrovanillin, or this compound, represents an intriguing but underexplored area of vanillin chemistry. This guide has consolidated the available data on its physicochemical properties, synthesis, and spectroscopic characteristics, providing a crucial starting point for researchers. While a significant amount of data is still needed to fully characterize this compound and explore its potential applications, particularly in drug development, the foundational information presented here serves to illuminate the path for future investigations into this unique isomer.

References

-

PrepChem.com. Synthesis of this compound (VI). Available from: [Link]

-

PubChem. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro-. National Center for Biotechnology Information. Available from: [Link]

Sources

A Comprehensive Technical Guide to 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (CAS: 2450-26-2): Synthesis, Reactivity, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, also known as 2-nitrovanillin. With the CAS number 2450-26-2, this versatile aromatic aldehyde is a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its synthesis, explores the nuanced reactivity of its functional groups, and highlights its applications as a key intermediate in the synthesis of bioactive molecules.

Physicochemical and Spectroscopic Profile

This compound is a yellow to faint brown crystalline solid.[1] Its molecular structure, featuring a strategically positioned nitro group ortho to the aldehyde, profoundly influences its chemical behavior and spectroscopic properties.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | |

| Molecular Weight | 197.14 g/mol | |

| Melting Point | 136-137 °C | [2] |

| Appearance | Light yellow to faint brown solid | [1][2] |

| Solubility | Soluble in many organic solvents, sparingly soluble in water. | |

| CAS Number | 2450-26-2 | [1] |

Spectroscopic Data Interpretation

A thorough understanding of the spectroscopic data is crucial for reaction monitoring and structural confirmation.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular framework.

| 1H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aldehyde (-CHO) | 9.69 | s | 1H | H-aldehyde |

| Aromatic (Ar-H) | 7.68 | d | 1H | H-6 |

| Aromatic (Ar-H) | 7.19 | d | 1H | H-5 |

| Methoxy (-OCH₃) | 3.82 | s | 3H | -OCH₃ |

| Hydroxyl (-OH) | Variable | br s | 1H | -OH |

| 13C NMR | Predicted Chemical Shift (δ) ppm | Assignment |

| Aldehyde (-CHO) | ~188 | C-aldehyde |

| Aromatic (Ar-C) | ~152 | C-4 |

| Aromatic (Ar-C) | ~148 | C-3 |

| Aromatic (Ar-C) | ~139 | C-2 |

| Aromatic (Ar-C) | ~125 | C-1 |

| Aromatic (Ar-C) | ~120 | C-6 |

| Aromatic (Ar-C) | ~115 | C-5 |

| Methoxy (-OCH₃) | ~56 | -OCH₃ |

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200-3600 | Broad |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aldehyde) | 2700-2900 | Medium |

| C=O Stretch (aldehyde) | 1680-1700 | Strong |

| N=O Stretch (nitro) | 1510-1550 and 1340-1380 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

| C-O Stretch (methoxy) | 1020-1250 | Strong |

1.1.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M+) at m/z 197, with fragmentation patterns corresponding to the loss of functional groups such as -CHO, -NO₂, and -CH₃.

Synthesis of this compound

The synthesis of this compound is a multi-step process, often starting from the readily available vanillin. Direct nitration of vanillin typically yields the 5-nitro isomer due to the directing effects of the hydroxyl and methoxy groups. Therefore, a more strategic approach is required to achieve ortho-nitration.

Synthetic Pathway via Acetoxy Intermediate

A common and effective method involves the protection of the hydroxyl group, followed by nitration and subsequent deprotection.

Caption: Knoevenagel condensation with this compound.

3.1.2. Schiff Base Formation

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines). [3][4]These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. [3][5][6] Experimental Protocol: General Synthesis of Schiff Bases

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

-

Add the desired primary amine (1 equivalent).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the Schiff base product to crystallize.

-

Collect the product by filtration and recrystallize from a suitable solvent.

Reactions of the Nitro Group

The nitro group is a key functional handle that can be transformed into other nitrogen-containing moieties.

3.2.1. Reduction to an Amine

The reduction of the nitro group to an amino group is a fundamental transformation that opens up a vast array of synthetic possibilities. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl). [7][8]The resulting 2-amino-4-hydroxy-3-methoxybenzaldehyde is a valuable precursor for the synthesis of various heterocyclic compounds.

Caption: Reduction of the nitro group to an amine.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial starting material and intermediate in the synthesis of various pharmaceutically active compounds.

Precursor in the Synthesis of Entacapone

This compound is structurally related to intermediates used in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease. [9]While the primary route to Entacapone often involves the 5-nitro isomer of vanillin, understanding the chemistry of the 2-nitro isomer is important for process optimization and impurity profiling.

Synthesis of Bioactive Heterocyclic Compounds

The versatile reactivity of 2-nitrovanillin allows for its use as a scaffold in the construction of a variety of heterocyclic systems with potential biological activities. For instance, condensation of the aldehyde with various binucleophiles can lead to the formation of benzodiazepines, quinoxalines, and other fused heterocyclic systems. The subsequent reduction of the nitro group and further cyclization reactions provide pathways to a diverse range of complex molecules.

Development of Novel Antimicrobial and Anticancer Agents

As previously mentioned, Schiff bases derived from substituted benzaldehydes are a well-established class of compounds with a broad spectrum of biological activities. The Schiff bases of this compound are promising candidates for screening as antimicrobial and anticancer agents. The presence of the nitro group can significantly influence the electronic properties and biological activity of the resulting imines.

Safety and Handling

This compound is classified as toxic if swallowed and may cause an allergic skin reaction. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a highly functionalized aromatic aldehyde with significant potential in synthetic organic chemistry and drug discovery. Its rich reactivity, stemming from the interplay of its aldehyde, nitro, hydroxyl, and methoxy groups, allows for its elaboration into a wide variety of complex molecules, including bioactive heterocycles. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers and scientists in the field.

References

-

PrepChem. Synthesis of this compound (VI). Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

PubChem. 4-Methoxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

- Kumar, K. et al. (2023). A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. International Journal of Scientific Research in Engineering and Management, 07(05).

- Asaruddin, M. R. et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.

- Afi, E. T., Tomma, J. H., & Mubbr, S. S. (2017). Synthesis A.nd Study The Biological Activity of Some Schiff-Bases Derived F,rom 2- Aminothiazole or 2-Aminobenzothiazole and Vanillin Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 21(1).

-

PubChem. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro-. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US7385072B2 - Methods for the preparation of Entacapone.

-

MySkinRecipes. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde. Available from: [Link]

-

Wikipedia. Knoevenagel condensation. Available from: [Link]

-

PubMed. Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine. Available from: [Link]

-

Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available from: [Link]

-

PubChem. 4-Methoxy-2-nitrobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

SvedbergOpen. Biological Profiling of Two New Vanillyl Schiff Bases. Available from: [Link]

-

ResearchGate. Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Available from: [Link]

-

ResearchGate. Synthesis A.nd Study The Biological Activity of Some Schiff-Bases Derived F,rom 2- Aminothiazole or 2-Aminobenzothiazole and Vanillin Derivatives. Available from: [Link]

-

ResearchGate. Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Available from: [Link]

-

PubChem. 4-Hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

-

ResearchGate. Synthesis Characterization And Biological Studies Of Cu(Ii) Complex With Schiff Base Ligand Derived From O-Vanillin And O. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

-

YouTube. 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. Available from: [Link]

-

SpectraBase. 5-Nitrovanillin - Optional[FTIR] - Spectrum. Available from: [Link]

-

RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Available from: [Link]

-

Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available from: [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000532 - MassBank. Available from: [Link]

-

PMC - NIH. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available from: [Link]

-

Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Available from: [Link]

-

ResearchGate. (PDF) Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Available from: [Link]

-

PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available from: [Link]

-

National Institute of Standards and Technology. Vanillin - the NIST WebBook. Available from: [Link]

-

ResearchGate. Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Available from: [Link]

-

Wikipedia. 5-Nitrovanillin. Available from: [Link]

-

PMC - NIH. Electrochemical synthesis of biobased polymers and polymer building blocks from vanillin. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. svedbergopen.com [svedbergopen.com]

- 5. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 6. Antimicrobial activity of some schiff bases derived from benzoin, salicylaldehyde, aminophenol and 2,4 dinitrophenyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectral Data of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

Introduction

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, also known as 2-Nitrovanillin, is a significant organic compound with the molecular formula C₈H₇NO₅ and a molecular weight of 197.14 g/mol .[1] As a derivative of vanillin, it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds like quinolines.[2][3] The strategic placement of four distinct functional groups—hydroxyl (-OH), methoxy (-OCH₃), nitro (-NO₂), and aldehyde (-CHO)—on the aromatic ring imparts a unique reactivity and a distinct spectroscopic fingerprint.

This technical guide provides an in-depth analysis of the spectral data of 2-Nitrovanillin. As a Senior Application Scientist, my objective is not merely to present data, but to elucidate the structural information derived from each spectroscopic technique. We will explore the causality behind the observed spectral features, providing field-proven insights for researchers, scientists, and drug development professionals. This document is structured to provide a logical workflow, from synthesis to multi-faceted spectral characterization, ensuring that every protocol is a self-validating system for unambiguous compound identification.

Molecular Structure

The structural arrangement of substituents on the benzaldehyde core is paramount to understanding its spectral properties. The nitro group at the C2 position, ortho to the aldehyde, creates significant electronic and steric effects that influence the chemical environment of adjacent protons and carbons.

Caption: Molecular structure of this compound.

Synthesis Pathway: From Vanillin to 2-Nitrovanillin

The regioselective synthesis of 2-Nitrovanillin from the readily available starting material, vanillin, is a multi-step process designed to direct the electrophilic nitration to the C2 position. Direct nitration of vanillin typically yields the 5-nitro isomer. To achieve the desired 2-nitro substitution, a protection-nitration-deprotection strategy is employed. The hydroxyl group of vanillin is first protected as an acetate ester. This modification alters the directing effects of the substituents, facilitating nitration at the C2 position. Subsequent hydrolysis of the acetate and nitro groups yields the target compound.[2][4][5]

Caption: Synthetic workflow for 2-Nitrovanillin from vanillin.

Experimental Protocol: Synthesis

This protocol outlines the laboratory-scale synthesis based on established literature procedures.[4]

Step 1: Acetylation of Vanillin

-

Dissolve vanillin in an appropriate solvent (e.g., acetic anhydride).

-

Add a catalyst, such as pyridine or sodium acetate, to the solution.

-

Heat the reaction mixture under reflux for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice water to precipitate the product, 4-acetoxy-3-methoxybenzaldehyde.

-

Filter, wash the solid with cold water, and dry.

Step 2: Nitration of 4-Acetoxy-3-methoxybenzaldehyde

-

Dissolve the acetylated vanillin from Step 1 in a suitable solvent like dichloromethane or chloroform.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a nitrating agent (e.g., concentrated nitric acid or fuming nitric acid) dropwise while maintaining the low temperature.

-

Stir the reaction for several hours at low temperature, allowing it to proceed to completion (monitor by TLC).

-

The product of this step is 4-formyl-2-methoxy-3-nitrophenyl acetate.

Step 3: Hydrolysis to this compound

-

Dissolve the crude 4-formyl-2-methoxy-3-nitrophenyl acetate (438 g, 1.8 mol) in methanol (4000 mL).[4]

-

Add potassium carbonate (506 g, 3.7 mol) to the mixture.[4]

-

Stir the suspension vigorously at room temperature for approximately 16 hours.[4]

-

After the reaction is complete, concentrate the mixture under reduced pressure to obtain a viscous oil.[4]

-

Dissolve the oil in water and acidify to a pH below 7 using a 2N hydrochloric acid solution.[4]

-

Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and filter.[4]

-

Concentrate the filtrate under reduced pressure until a solid precipitates. Filter the solid and air-dry to afford the final product, this compound.[4]

Spectroscopic Characterization

The unambiguous identification of the synthesized compound requires a suite of spectroscopic analyses. The general workflow involves acquiring data from NMR, IR, and MS to probe the molecular framework, functional groups, and molecular weight.

Caption: General workflow for the spectroscopic analysis of 2-Nitrovanillin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

¹H NMR Spectrum

The ¹H NMR spectrum gives precise information about the chemical environment, connectivity, and number of different types of protons. Experimental data obtained in deuterated dimethyl sulfoxide (DMSO-d₆) provides clear, well-resolved signals.[4][6]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of purified 2-Nitrovanillin in approximately 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for a ¹H spectrum are used.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

¹H NMR Data and Interpretation

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 (Broad) | Singlet | 1H | Ar-OH |

| 9.69 | Singlet | 1H | CH O |

| 7.68 | Doublet | 1H | Ar-H (H6) |

| 7.19 | Doublet | 1H | Ar-H (H5) |

| 3.82 | Singlet | 3H | OCH ₃ |

Note: The phenolic -OH proton is acidic and its chemical shift can be broad and variable depending on concentration and residual water content. It is expected to appear far downfield.

Interpretation of ¹H NMR Spectrum:

-

Aldehyde Proton (δ 9.69): The signal at 9.69 ppm is a sharp singlet, characteristic of an aldehyde proton. Its significantly downfield shift is due to the strong deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy.

-

Aromatic Protons (δ 7.68 and 7.19): The two doublets in the aromatic region confirm the presence of two neighboring protons on the benzene ring. The proton at H6 (δ 7.68) is ortho to the electron-withdrawing aldehyde group, causing it to resonate further downfield compared to the proton at H5 (δ 7.19). The coupling between them would result in a doublet for each, with a typical ortho coupling constant (J ≈ 8-9 Hz).

-

Methoxy Protons (δ 3.82): The sharp singlet at 3.82 ppm, integrating to three protons, is unequivocally assigned to the methoxy group protons. Their chemical shift is typical for an aromatic methoxy group.

¹³C NMR Spectrum

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the FID similarly to the ¹H spectrum, referencing to the central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~188 | C =O | Aldehyde carbonyl carbon, highly deshielded. |

| ~155 | C -OH | Aromatic carbon attached to the hydroxyl group. |

| ~150 | C -OCH₃ | Aromatic carbon attached to the methoxy group. |

| ~142 | C -NO₂ | Aromatic carbon attached to the nitro group, deshielded. |

| ~128 | C -CHO | Quaternary aromatic carbon attached to the aldehyde. |

| ~125 | C 6-H | Aromatic methine carbon, ortho to the aldehyde. |

| ~115 | C 5-H | Aromatic methine carbon, ortho to the hydroxyl group. |

| ~57 | OC H₃ | Methoxy carbon. |

Interpretation of Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C7): Expected around δ 188 ppm, this is the most downfield signal due to the extreme deshielding by the double-bonded oxygen.

-

Aromatic Carbons: The six aromatic carbons are all unique due to the substitution pattern. Carbons directly attached to heteroatoms (C4, C3, C2) are found significantly downfield. The C-NO₂ carbon (C2) is strongly deshielded by the electron-withdrawing nitro group. The two carbons bearing protons (C6 and C5) are expected in the δ 115-125 ppm region. The final quaternary carbon (C1) is also in the downfield region.

-

Methoxy Carbon (C8): The aliphatic carbon of the methoxy group is expected to appear furthest upfield, around δ 57 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR (ATR or KBr Pellet)

-

Sample Preparation (ATR): Place a small amount of the solid 2-Nitrovanillin sample directly onto the clean ATR crystal.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar. Press the resulting powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, record the sample spectrum, typically over the range of 4000–400 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Expected IR Absorption Bands and Interpretation

While a specific experimental spectrum is not available, the key functional groups of 2-Nitrovanillin give rise to predictable and strong absorptions.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3500 - 3200 | O-H Stretch | Phenolic -OH | Strong, Broad |

| 2850 - 2750 | C-H Stretch | Aldehydic C-H | Medium, often two bands |

| 1700 - 1680 | C=O Stretch | Aromatic Aldehyde | Strong, Sharp |

| 1610 - 1580 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1550 - 1510 | N-O Asymmetric Stretch | Nitro Group (-NO₂) | Very Strong |

| 1360 - 1330 | N-O Symmetric Stretch | Nitro Group (-NO₂) | Strong |

| 1280 - 1200 | C-O Stretch | Aryl Ether | Strong |

Interpretation of Expected IR Spectrum:

-

O-H Stretch: A broad and strong absorption centered around 3300 cm⁻¹ is the hallmark of the phenolic hydroxyl group, with broadening due to hydrogen bonding.

-

Aldehyde Vibrations: Two key signals confirm the aldehyde. A strong, sharp carbonyl (C=O) stretch between 1700-1680 cm⁻¹ and one or two weaker C-H stretching bands between 2850-2750 cm⁻¹. The latter is highly diagnostic.

-

Nitro Group Vibrations: The presence of the nitro group is unequivocally confirmed by two very strong absorptions: the asymmetric stretch around 1530 cm⁻¹ and the symmetric stretch around 1345 cm⁻¹.

-

Aromatic and Ether Region: Aromatic C=C stretching vibrations appear in the 1610-1450 cm⁻¹ region. A strong C-O stretch from the aryl ether (methoxy group) will be prominent around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of 2-Nitrovanillin in a suitable solvent like methanol or acetonitrile/water. A small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) can be added to promote ionization.

-

Data Acquisition: Introduce the solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion. Acquire the spectrum in both positive and negative ion modes to observe different adducts.

Predicted Mass Spectrum Data and Fragmentation

The monoisotopic mass of C₈H₇NO₅ is 197.03242 Da.[1] The following table shows predicted m/z values for common adducts.[7]

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₈H₈NO₅]⁺ | 198.03970 |

| [M+Na]⁺ | [C₈H₇NO₅Na]⁺ | 220.02164 |

| [M-H]⁻ | [C₈H₆NO₅]⁻ | 196.02514 |

Plausible Fragmentation Pathway: Electron Ionization (EI) would likely cause fragmentation. A primary fragmentation event for benzaldehydes is the loss of the aldehydic hydrogen to form a stable [M-1]⁺ acylium ion. Subsequent loss of carbon monoxide (CO) is also a common pathway.

Caption: Plausible fragmentation pathway for 2-Nitrovanillin in MS.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. The ¹H NMR spectrum provides definitive confirmation of the proton framework, including the diagnostic downfield aldehyde proton and the distinct aromatic proton signals. While experimental ¹³C NMR and IR data are not widely published, predictive analysis based on established chemical principles provides a robust and reliable profile for identification. These predictions, combined with mass spectrometry data confirming the molecular weight, create a comprehensive and self-validating dataset. The protocols and interpretations detailed in this guide offer researchers a thorough framework for the synthesis and rigorous characterization of this important chemical intermediate.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 5, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96959, this compound. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2018). Synthesis, in vitro Acetylcholinesterase Inhibitory Activity Evaluation and Docking Investigation of Some Aromatic Chalcones. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 700608, 4-Methoxy-3-nitrobenzaldehyde. Retrieved January 5, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 5, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 5, 2026, from [Link]

-

ChemWhat. (n.d.). 2-Nitro-3-methoxy-4-hydroxybenzaldehyde. Retrieved January 5, 2026, from [Link]

-

Vietnam Academy of Science and Technology. (2020). Study on synthesis and structure of some hydrazones from 3,4-dimethoxy-2-nitrobenzaldehyde. Retrieved January 5, 2026, from [Link]

-

ACS Publications. (1959). The Journal of Organic Chemistry, 24(7). Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2016). Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946). Retrieved January 5, 2026, from [Link]

-

VNU. (n.d.). SYNTHESIS, STRUCTURAL STUDIES AND ACETYLCHOLINESTERASE INHIBITION ACTIVITY OF SOME (E)-2-METHOXY-3-NITRO-4-(3-OXO-3-ARYLPROP-1-EN-1-YL)PHENYL ACETATES. Retrieved January 5, 2026, from [Link]

-

International Union of Crystallography. (2012). (E)-4-[(3, 5-Dimethylphenyl) iminomethyl]-2-methoxy-3-nitrophenol. Retrieved January 5, 2026, from [Link]

-

HNUE JOURNAL OF SCIENCE. (2024). SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Anti-Inflammatory Activity of Chalcones and Related Mannich Bases. Retrieved January 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved January 5, 2026, from [Link]

-

Journal of Chromatography A. (1989). VOL. 467 NO.1 APRIL 21,1989. Retrieved January 5, 2026, from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - Copanlisib Impurity 3. Retrieved January 5, 2026, from [Link]

-

University of Regensburg. (n.d.). Studies on the Nucleophilic Aromatic F-Fluorination. Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde. Retrieved January 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-nitro-. Retrieved January 5, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C8H7NO5). Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81134, 5-Nitrovanillin. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Vanillin derivatives as the selective small molecule inhibitors of FtsZ. Retrieved January 5, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Vanillin. Retrieved January 5, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - Selective demethylation and debenzylation of aryl ethers.... Retrieved January 5, 2026, from [Link]

Sources

- 1. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN | Journal of Science Natural Science [hnuejs.edu.vn]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 2450-26-2 [chemicalbook.com]

- 5. hnuejs.edu.vn [hnuejs.edu.vn]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C8H7NO5) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Solubility of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, a key intermediate in organic synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, predictive analysis, and practical experimental protocols to understand and manipulate the solubility of this compound.

Executive Summary

This compound, also known as 2-nitrovanillin, is a substituted aromatic aldehyde with a molecular formula of C₈H₇NO₅ and a molecular weight of 197.14 g/mol .[3] Its unique structure, featuring a hydroxyl, a methoxy, a nitro group, and an aldehyde functional group, imparts a distinct polarity and potential for hydrogen bonding that governs its solubility in various organic solvents. This guide will delve into the theoretical underpinnings of its solubility, provide a predictive framework based on solvent properties, and present detailed methodologies for empirical solubility determination.

Physicochemical Properties of this compound

A thorough understanding of the molecule's inherent properties is fundamental to predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | PubChem[3] |

| Molecular Weight | 197.14 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Melting Point | 136-137 °C (recrystallized from ether/cyclohexane) | PrepChem[4] |

The presence of a hydroxyl group (-OH) allows the molecule to act as a hydrogen bond donor, while the oxygen atoms in the aldehyde (-CHO), methoxy (-OCH₃), and nitro (-NO₂) groups can act as hydrogen bond acceptors. The aromatic ring provides a nonpolar region, while the polar functional groups contribute to its overall polarity.

Theoretical Framework and Predictive Analysis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of this compound will, therefore, be a function of the solvent's polarity, its ability to form hydrogen bonds, and its dielectric constant.

Influence of Solvent Polarity

Organic solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol), can engage in hydrogen bonding. Given the hydrogen bonding capabilities of this compound, it is expected to exhibit good solubility in these solvents. The solubility of the related compound vanillin is high in ethanol.[5]

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) are polar but do not have hydrogen atoms bonded to electronegative atoms. They can act as hydrogen bond acceptors. This compound is expected to be soluble in these solvents, particularly those with higher polarity like DMSO.

-

Nonpolar Solvents: Solvents such as hexane and cyclohexane have low dielectric constants and cannot engage in significant polar interactions. The solubility of this compound is predicted to be low in these solvents. A recrystallization procedure for this compound from an ether/cyclohexane mixture suggests it is not readily soluble in cyclohexane at room temperature.[4]

Predictive Solubility Diagram

The following diagram illustrates the expected solubility profile based on solvent properties.

Caption: Predicted solubility of this compound in various organic solvents.

Experimental Determination of Solubility

To obtain quantitative and qualitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to provide reliable and reproducible results.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

-

Sample Preparation: Weigh approximately 10 mg of this compound into a small test tube.

-

Solvent Addition: Add the chosen solvent in 0.1 mL increments.

-

Mixing: After each addition, vortex the mixture vigorously for 60 seconds.[6]

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification:

-

Very Soluble: Dissolves completely in < 1 mL of solvent.

-

Soluble: Dissolves in 1-3 mL of solvent.

-

Slightly Soluble: Dissolves in 3-10 mL of solvent.

-

Insoluble: Does not completely dissolve in > 10 mL of solvent.

-

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides precise solubility values at a given temperature.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = Concentration (g/L) x Dilution Factor

Experimental Workflow Diagram

Caption: Workflow for quantitative equilibrium solubility determination.

Comparative Analysis with Structurally Similar Compounds

The solubility of vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomers can provide valuable insights. Vanillin is soluble in polar solvents like water and ethanol and poorly soluble in non-polar solvents like hexane.[5] The addition of the electron-withdrawing nitro group at the ortho position in this compound is expected to increase the molecule's overall polarity and potentially its acidity, which could enhance its solubility in polar and basic solvents.

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

-

Synthesis of this compound (VI) - PrepChem.com. [Link]

-

Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem. [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Solubility of Organic Compounds.

-

This compound - MySkinRecipes. [Link]

-

Vanillin - Solubility of Things. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Nitrovanillin

This guide provides a comprehensive technical overview of the molecular structure of 2-Nitrovanillin, a significant, albeit less common, isomer of the widely recognized 5-Nitrovanillin. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document delves into the nuanced structural features, physicochemical properties, and spectroscopic signature of 2-Nitrovanillin. The content herein is grounded in authoritative data to ensure scientific integrity and practical applicability.

Nomenclature and Chemical Identity

Correctly identifying a molecule is the cornerstone of scientific research. 2-Nitrovanillin is systematically named 4-hydroxy-3-methoxy-2-nitrobenzaldehyde according to IUPAC nomenclature.[1] This name precisely describes the arrangement of the functional groups on the benzene ring relative to the aldehyde group (position 1).

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonym | 2-Nitrovanillin | [1] |

| CAS Number | 2450-26-2 | [1][2] |

| Molecular Formula | C₈H₇NO₅ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1] |

| SMILES | COC1=C(C=CC(=C1[O-])C=O)O | [1][3] |

| InChI Key | PHCNQUJHXJQLQR-UHFFFAOYSA-N | [1][2] |

Molecular Structure and Geometry

The molecular architecture of 2-Nitrovanillin is characterized by a benzene ring substituted with an aldehyde, a hydroxyl, a methoxy, and a nitro group. The ortho-positioning of the nitro group relative to the aldehyde function introduces significant steric and electronic effects that differentiate it from its 5-nitro and 6-nitro isomers.

Structural Representation

Caption: 2D structure of this compound.

Conformational Analysis

Computational studies on substituted benzaldehydes suggest that the orientation of the aldehyde and methoxy groups is crucial in determining the molecule's overall conformation and reactivity. The steric hindrance imposed by the nitro group at the 2-position likely influences the preferred orientation of the adjacent aldehyde and methoxy groups, potentially leading to a non-planar arrangement to minimize steric strain. This contrasts with the more planar conformations often observed in less sterically hindered isomers.

Physicochemical Properties

The physicochemical properties of 2-Nitrovanillin are critical for its application in synthesis and material science.

| Property | Value | Source(s) |

| Melting Point | 136-137 °C | [4] |

| Appearance | Light yellow solid | [4] |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Analysis

The unique substitution pattern of 2-Nitrovanillin gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum is not readily accessible, data from spectral databases can be interpreted based on the known effects of the substituents.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the aldehyde proton, the methoxy protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy groups.

-

¹³C NMR: The carbon NMR spectrum will display eight unique carbon signals corresponding to the molecular structure. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Nitrovanillin is characterized by absorption bands corresponding to its various functional groups.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3400-3200 (broad) |

| C-H (aromatic) | ~3100-3000 |

| C-H (aldehyde) | ~2850 and ~2750 |

| C=O (aldehyde) | ~1700-1680 |

| NO₂ (asymmetric stretch) | ~1550-1500 |

| NO₂ (symmetric stretch) | ~1360-1320 |

| C-O (methoxy) | ~1270-1200 |

Synthesis and Regioselectivity

The synthesis of 2-Nitrovanillin is a key consideration, as the nitration of vanillin typically yields the 5-nitro isomer as the major product due to the directing effects of the hydroxyl and methoxy groups.

Synthetic Pathway

A documented synthesis of 2-Nitrovanillin involves a multi-step process to control the regioselectivity, starting from a protected form of vanillin.[4] A general representation of a potential synthetic workflow is outlined below.

Caption: Generalized workflow for the synthesis of 2-Nitrovanillin.

Experimental Protocol: Hydrolysis of 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde

This protocol describes the final deprotection step to yield 2-Nitrovanillin.[4]

-

Preparation: A fresh solution of 33% (w/w) sodium hydroxide is prepared.

-

Reaction: 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde is added portionwise to the NaOH solution.

-

Heating: The resulting slurry is heated on a steam bath at 75°C for 10 minutes.

-

Dilution: The reaction mixture is diluted with water.

-

Acidification: The mixture is acidified with 6 N hydrochloric acid while cooling.

-

Isolation: The precipitated product is filtered and washed with water.

-

Purification: Recrystallization from an ether/cyclohexane mixture yields light yellow crystals of this compound.

Regioselectivity in Vanillin Nitration

The electrophilic nitration of vanillin is governed by the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, which are both ortho-, para-directing and activating. The hydroxyl group is a stronger activating group than the methoxy group.

Caption: Factors influencing the regioselectivity of vanillin nitration.

The formation of 5-Nitrovanillin is favored as this position is ortho to the strongly activating hydroxyl group and para to the methoxy group. The 2-position is ortho to the methoxy group but meta to the hydroxyl group, making it less electronically favored. The 6-position, while ortho to the hydroxyl group, is sterically hindered by the adjacent aldehyde group.

Conclusion

The molecular structure of 2-Nitrovanillin (this compound) presents a unique substitution pattern that distinguishes it from its more common isomers. Its synthesis requires carefully controlled conditions to achieve the desired regioselectivity. The physicochemical and spectroscopic data provide the necessary parameters for its identification and utilization in further research and development. This guide serves as a foundational resource for scientists and researchers working with this and related compounds.

References

-

PubChemLite. This compound (C8H7NO5). [Link]

-

PrepChem. Synthesis of this compound (VI). [Link]

-

PubChem. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro-. [Link]

Sources

"4-Hydroxy-3-methoxy-2-nitrobenzaldehyde" IUPAC name and synonyms

An In-depth Technical Guide: 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

Core Compound Identification

The subject of this guide is the aromatic aldehyde, this compound. Its structure is derived from vanillin, featuring a nitro group (-NO₂) substitution at the C2 position of the benzene ring. This specific substitution pattern imparts unique reactivity and properties, distinguishing it from its other isomers, such as the more commonly cited 5-nitrovanillin.

IUPAC Name: this compound[1][2].

Common Synonyms: A widely recognized synonym for this compound is 2-Nitrovanillin [1].

The presence of four distinct functional groups—hydroxyl, methoxy, nitro, and aldehyde—on the aromatic ring makes this molecule a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effects of the hydroxyl and methoxy groups, creates a nuanced electronic profile that can be strategically exploited in multi-step synthetic pathways.

Nomenclature and Chemical Identifiers

For unambiguous identification in research and procurement, a standardized set of identifiers is crucial. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Common Synonym | 2-Nitrovanillin | PubChem[1] |

| CAS Number | 2450-26-2 | PubChem[1] |

| Molecular Formula | C₈H₇NO₅ | PubChem[1][2] |

| Molecular Weight | 197.14 g/mol | PubChem[1][3] |

| InChIKey | PHCNQUJHXJQLQR-UHFFFAOYSA-N | PubChem[1] |

| EC Number | 636-724-4 | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental work. 2-Nitrovanillin is a solid compound under standard conditions.

| Property | Value | Source |

| Appearance | Light yellow solid | PrepChem[4] |

| Melting Point | 136-137 °C | PrepChem[4] |

| Boiling Point | 412.7 °C at 760 mmHg (Predicted) | MySkinRecipes[5] |

| Storage | 2-8°C, under inert gas | MySkinRecipes[5] |

Synthesis Protocol and Workflow

The synthesis of this compound typically involves the hydrolysis of an acetate-protected precursor. The following protocol is a robust, self-validating method adapted from established procedures[4][6].

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Starting Material: 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde

-

Step 1: Base-Mediated Hydrolysis

-

Procedure: To a freshly prepared 33% (w/w) sodium hydroxide (NaOH) solution, add 4-acetoxy-3-methoxy-2-nitrobenzaldehyde portionwise to form a slurry[4]. Heat the resulting mixture on a steam bath to 75°C for approximately 10 minutes[4].

-

Expertise & Rationale: The use of a strong base like NaOH is essential for the saponification (hydrolysis) of the ester linkage in the starting material. The acetate group serves as a protecting group for the phenolic hydroxyl, and this step effectively deprotects it. Heating accelerates the hydrolysis reaction to ensure complete conversion in a reasonable timeframe.

-

-

Step 2: Acidification and Precipitation

-

Procedure: Following the heating phase, dilute the reaction mixture with a significant volume of water. Subsequently, acidify the mixture by adding 6 N hydrochloric acid (HCl) while actively cooling the vessel (e.g., in an ice bath)[4]. The product will precipitate out of the solution.

-

Expertise & Rationale: Dilution prevents the product from oiling out upon acidification. The addition of a strong acid (HCl) protonates the phenoxide ion formed during the basic hydrolysis, regenerating the hydroxyl group. This neutral, organic product is poorly soluble in the acidic aqueous medium, causing it to precipitate. Cooling is critical to manage the exothermic nature of the neutralization reaction and to maximize the yield of the precipitated solid.

-

-

Step 3: Isolation and Purification

-

Procedure: Filter the resulting solid product and wash it thoroughly with water to remove any residual salts and acid[4]. For high-purity material, perform a recrystallization from a suitable solvent system, such as ether/cyclohexane[4].

-

Expertise & Rationale: Filtration is the standard method for isolating a solid product from a liquid phase. Washing is a crucial step to eliminate inorganic byproducts (like NaCl). Recrystallization is a powerful purification technique. The choice of ether/cyclohexane as a solvent system indicates that the compound is moderately soluble in ether and poorly soluble in cyclohexane. The desired compound dissolves in the hot solvent mixture and then crystallizes out in a purer form upon cooling, leaving impurities behind in the solution.

-

Applications in Drug Development and Research

This compound is a valuable intermediate, primarily utilized in the synthesis of more complex molecules for various industrial and research applications[5].

-

Pharmaceutical and Agrochemical Synthesis: Its multifunctional nature makes it a key starting material or intermediate in the production of pharmaceuticals and agrochemicals[5][7]. The nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, such as amide bond formation or the construction of heterocyclic rings.

-

Impurity Reference Standard: In the pharmaceutical industry, isomeric purity is paramount. While the related isomer, 5-nitrovanillin, is a known precursor for catechol-O-methyltransferase (COMT) inhibitors like Entacapone used in Parkinson's disease treatment, 2-nitrovanillin serves as a critical reference material[8]. It is documented as "Entacapone Impurity 28," highlighting its importance in quality control and analytical method development to ensure the purity of the final active pharmaceutical ingredient (API)[1].

-

Materials Science: The compound is used in the preparation of specialized polymers, such as o-nitrolignin monomers, which are designed to be readily degradable under UV irradiation[6]. It also finds application in the development of novel dyes and pigments due to its aromatic and functionalized structure[5].

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

GHS Hazard Classification:

-

Recommended Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place as recommended (2-8°C)[5].

-

References

-

Title: Synthesis of this compound (VI) Source: PrepChem.com URL: [Link]

-

Title: Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- Source: PubChem URL: [Link]

-

Title: Nitrovanillin Source: PubChem URL: [Link]

-

Title: 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde Source: MySkinRecipes URL: [Link]

-

Title: this compound (C8H7NO5) Source: PubChemLite URL: [Link]

-

Title: this compound Source: MySkinRecipes URL: [Link]

-

Title: 5-Nitrovanillin Source: PubChem URL: [Link]

Sources

- 1. Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | C8H7NO5 | CID 96959 - PubChem [pubchem.ncbi.nlm.nih.gov]